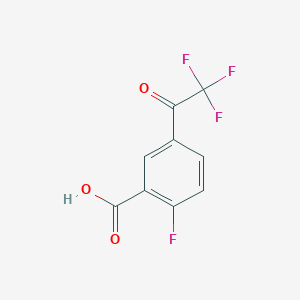

2-Fluoro-5-(trifluoroacetyl)benzoic acid

Description

Significance of Fluorine Substitution in Aromatic Systems for Chemical Research

The strategic incorporation of fluorine atoms into aromatic systems has become a cornerstone of contemporary chemical research, lending unique and highly desirable properties to organic molecules. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can profoundly alter the electronic environment of an aromatic ring. This modification influences the molecule's reactivity, particularly towards electrophilic and nucleophilic substitution reactions. stackexchange.com For instance, the presence of fluorine can stabilize intermediates in nucleophilic aromatic substitution, thereby increasing the reaction rate. stackexchange.com

Overview of Benzoic Acid Scaffolds as Versatile Organic Building Blocks

Benzoic acid and its derivatives are fundamental scaffolds in organic synthesis, serving as readily available and versatile building blocks for a vast array of more complex molecules. nih.govpreprints.orgwikipedia.org The carboxylic acid group is a key functional handle, allowing for a variety of chemical transformations. It can be converted into esters, amides, acyl chlorides, and anhydrides, providing numerous pathways for molecular elaboration. ossila.com

The aromatic ring of the benzoic acid scaffold can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, with the carboxyl group typically directing new substituents to the meta-position. wikipedia.org This dual functionality of the carboxyl group and the aromatic ring makes benzoic acid derivatives essential precursors in the industrial synthesis of dyes, polymers, and a multitude of biologically active compounds, including pharmaceuticals. nih.govwikipedia.org Researchers utilize the benzoic acid framework to construct molecules with specific therapeutic properties, highlighting its importance in medicinal chemistry. nih.govpreprints.orgtandfonline.com

Positional Isomerism and Substituent Effects on Chemical Reactivity and Synthetic Utility within Fluorinated Aromatic Carboxylic Acids

The chemical reactivity and utility of fluorinated aromatic carboxylic acids are heavily dependent on the position of the fluorine atom and other substituents on the benzene (B151609) ring. nih.gov This positional isomerism dictates the interplay of electronic effects, namely the inductive (-I) and resonance (+R or +M) effects. doubtnut.com

Ortho Effect : An ortho-substituted benzoic acid is often a stronger acid than its meta and para isomers, regardless of whether the substituent is electron-withdrawing or electron-releasing. quora.com This "ortho effect" is attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, disrupting coplanarity and influencing the stabilization of the carboxylate anion. quora.comuc.pt

Meta Position : At the meta position, the resonance effect is minimal, and the strong inductive effect of fluorine dominates, leading to a slight increase in acidity compared to benzoic acid. quora.com

Para Position : At the para position, both inductive and resonance effects are at play. Interestingly, p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. doubtnut.comdoubtnut.com This is because the resonance effect of fluorine (donating electrons into the ring) is stronger than that of chlorine, which counteracts fluorine's more powerful inductive effect. doubtnut.comdoubtnut.com This is attributed to the better orbital overlap between the 2p orbitals of carbon and fluorine. doubtnut.com

These substituent effects also influence reaction rates. A study on the acyl migration of fluorobenzoic acid glucuronide conjugates found that the rate of migration was dependent on the fluorine's position, with the order being 2-fluorobenzoyl > 3-fluorobenzoyl > 4-fluorobenzoyl, a trend explained by the electronic effect of the fluorine substituent on the carbonyl carbon. nih.gov

Table 1: Comparison of Acidity for Halogenated Benzoic Acid Isomers

| Compound | pKa |

|---|---|

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.87 |

| 4-Fluorobenzoic Acid | 4.14 |

Note: pKa values are approximate and can vary slightly depending on the measurement conditions. A lower pKa value indicates a stronger acid.

Contextual Placement of 2-Fluoro-5-(trifluoroacetyl)benzoic Acid within Advanced Fluorinated Organic Chemistry

This compound is a highly functionalized molecule that exemplifies the principles of advanced fluorinated organic chemistry. uni.lubldpharm.com Its structure incorporates three key components on a benzene ring: a carboxylic acid group, an ortho-fluorine atom, and a meta-trifluoroacetyl group.

This specific arrangement of substituents makes it a valuable and reactive building block. The ortho-fluorine atom significantly increases the acidity of the carboxylic acid due to the ortho effect and its strong inductive pull. quora.com The trifluoroacetyl group (-COCF3) is a powerful electron-withdrawing group, even more so than the fluorine atom itself. organic-chemistry.orgquora.com Its presence at the meta-position to the carboxylic acid further enhances the acidity and modifies the reactivity of the aromatic ring.

The combination of a reactive carboxylic acid, a directing fluorine atom, and an activating trifluoroacetyl group provides multiple sites for synthetic modification. Trifluoromethyl ketones, such as the trifluoroacetyl group on this molecule, are themselves important functional groups in medicinal chemistry, known for improving metabolic stability and binding affinity. organic-chemistry.orgossila.com Therefore, this compound serves as a sophisticated intermediate, primed for the synthesis of complex, highly fluorinated target molecules with potential applications in pharmaceutical and materials science. ossila.comossila.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H4F4O3 |

| Molecular Weight | 236.12 g/mol |

| SMILES | O=C(O)C1=C(F)C=C(C(C(F)(F)F)=O)C=C1 |

| InChIKey | NOAIHQGBPNCCFI-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(2,2,2-trifluoroacetyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O3/c10-6-2-1-4(3-5(6)8(15)16)7(14)9(11,12)13/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAIHQGBPNCCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1543093-16-8 | |

| Record name | 2-fluoro-5-(trifluoroacetyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2 Fluoro 5 Trifluoroacetyl Benzoic Acid

Retrosynthetic Analysis of the 2-Fluoro-5-(trifluoroacetyl)benzoic Acid Architecture

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be envisioned, highlighting the key bond formations required for its assembly.

A primary retrosynthetic disconnection involves the carbon-carbon bond of the trifluoroacetyl group, suggesting a Friedel-Crafts acylation or a related reaction. This leads back to a 2-fluorobenzoic acid derivative and a trifluoroacetylating agent. Alternatively, disconnection of the carboxylic acid group suggests a carboxylation reaction of a suitable fluorinated and trifluoroacetylated benzene (B151609) precursor. A third possibility involves the disconnection of the fluorine atom, pointing towards a nucleophilic or electrophilic fluorination strategy on a trifluoroacetylated benzoic acid scaffold.

These primary disconnections give rise to several potential synthetic precursors, including but not limited to:

2-Fluorobenzoic acid

1-Fluoro-4-(trifluoroacetyl)benzene

3-(Trifluoroacetyl)benzoic acid

4-Bromo-1-fluoro-2-(trifluoroacetyl)benzene

Classical Synthetic Routes to Fluorinated Benzoic Acids and Trifluoroacetylated Aromatics

Classical synthetic methods provide a foundational framework for the synthesis of this compound, often relying on well-established reaction classes such as electrophilic and nucleophilic aromatic substitution, and carboxylation reactions.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In the context of synthesizing the target molecule, EAS can be employed to introduce the trifluoroacetyl group onto a pre-existing 2-fluorobenzoic acid framework. The Friedel-Crafts acylation, using an acylating agent such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), is a standard method for installing acyl groups. However, the directing effects of the existing substituents must be carefully considered. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director and strongly deactivating. This conflict in directing effects can lead to mixtures of isomers and low yields, presenting a significant challenge for this approach.

Alternatively, trifluoroacetylation of a less deactivated precursor, followed by subsequent functional group transformations, could be a more viable strategy. For instance, trifluoroacetylation of fluorotoluene followed by oxidation of the methyl group to a carboxylic acid.

Nucleophilic aromatic substitution (SNA) offers a powerful method for the introduction of fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.org A potential strategy for the synthesis of this compound could involve the displacement of a suitable leaving group (e.g., a nitro group or a halogen) by a fluoride (B91410) ion.

For this approach to be effective, the leaving group must be positioned ortho or para to a strong electron-withdrawing group. libretexts.org In a precursor such as 2-chloro-5-(trifluoroacetyl)benzoic acid, the trifluoroacetyl group would activate the ring towards nucleophilic attack, facilitating the substitution of the chlorine atom with fluoride. The choice of fluoride source (e.g., KF, CsF) and reaction conditions (e.g., high temperature, polar aprotic solvent) are critical for the success of this reaction.

A similar strategy has been demonstrated in the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where a nitro group is displaced by fluoride in a fluorodenitration reaction. beilstein-journals.org This highlights the feasibility of SNA for introducing fluorine in highly activated aromatic systems.

The formation of the benzoic acid group is another key transformation. This can be achieved through various carboxylation methods. One common approach is the carbonation of an organometallic intermediate, such as an organolithium or Grignard reagent. For example, a precursor like 1-bromo-2-fluoro-5-(trifluoroacetyl)benzene could be treated with magnesium to form the corresponding Grignard reagent, which is then quenched with carbon dioxide to yield the desired carboxylic acid.

Another method involves the oxidation of a methyl group. If a precursor such as 2-fluoro-5-(trifluoroacetyl)toluene is available, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

The table below summarizes some classical synthetic approaches:

| Methodology | Key Reaction | Potential Precursor | Advantages | Challenges |

| Electrophilic Aromatic Substitution | Friedel-Crafts Acylation | 2-Fluorobenzoic Acid | Direct introduction of the trifluoroacetyl group. | Conflicting directing effects of substituents, potential for low regioselectivity and yield. |

| Nucleophilic Aromatic Substitution | Fluoride Displacement | 2-Chloro-5-(trifluoroacetyl)benzoic Acid | High regioselectivity due to activation by the trifluoroacetyl group. | Requires a suitable precursor with a good leaving group. |

| Carboxylation | Grignard Reaction | 1-Bromo-2-fluoro-5-(trifluoroacetyl)benzene | Reliable method for introducing the carboxylic acid group. | Requires the synthesis of a specific halogenated precursor. |

| Oxidation | Methyl Group Oxidation | 2-Fluoro-5-(trifluoroacetyl)toluene | Utilizes readily available starting materials. | Requires a precursor with a methyl group at the correct position. |

Modern Catalytic Approaches for the Construction of this compound

Modern synthetic chemistry has seen the advent of powerful transition-metal-catalyzed cross-coupling reactions, which offer highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be strategically applied to the synthesis of complex molecules like this compound.

The Suzuki-Miyaura and Negishi cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C bonds. nih.govwikipedia.orgjk-sci.com These reactions typically involve the coupling of an organohalide or triflate with an organoboron (Suzuki-Miyaura) or organozinc (Negishi) reagent in the presence of a palladium or nickel catalyst. wikipedia.orgjk-sci.comnih.gov

A plausible Suzuki-Miyaura coupling strategy for the synthesis of this compound could involve the coupling of a boronic acid or ester derivative of 2-fluorobenzoic acid with a trifluoroacetylating agent that also bears a suitable leaving group. However, a more convergent approach would be to assemble the substituted aromatic ring from simpler fragments. For instance, coupling a dihalosubstituted benzene with two different organometallic reagents in a sequential manner.

The Negishi coupling is particularly advantageous due to the high reactivity and functional group tolerance of organozinc reagents. jk-sci.comacs.org A potential Negishi coupling route could involve the reaction of an organozinc derivative of a fluorinated benzoic acid with a trifluoroacetyl-containing electrophile. The mild reaction conditions of the Negishi coupling are often compatible with a wide range of functional groups, which is a significant advantage when dealing with multi-functionalized molecules. researchgate.netnih.gov

The table below outlines potential modern catalytic approaches:

| Reaction | Catalyst | Coupling Partners | Key Advantages |

| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron reagent and an organohalide | Mild reaction conditions, high functional group tolerance, commercial availability of many boronic acids. |

| Negishi Coupling | Palladium or Nickel complexes | Organozinc reagent and an organohalide | High reactivity, excellent functional group tolerance, high regio- and stereoselectivity. |

C-H Functionalization Strategies in Benzoic Acid Synthesis and Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in organic synthesis, offering novel pathways for the derivatization of benzoic acids. While traditional methods often rely on pre-functionalized starting materials, C-H activation strategies allow for the direct introduction of functional groups onto the aromatic ring, guided by the inherent reactivity of the C-H bonds or through the use of directing groups.

In the context of benzoic acid synthesis and derivatization, the carboxylic acid group itself can act as a directing group, facilitating ortho-C-H functionalization through chelation assistance with a transition metal catalyst. However, achieving substitution at the meta and para positions often requires alternative strategies or substrates where electronic effects dominate.

Recent advancements have explored the use of various transition metals, including palladium, rhodium, and cobalt, to catalyze the C-H functionalization of benzoic acid derivatives. nih.govnih.govacs.orgchemrxiv.orgrsc.org These methods have been successfully applied for arylation, alkenylation, and alkylation reactions. For the synthesis of this compound, a hypothetical C-H functionalization approach could involve the direct trifluoroacetylation of 2-fluorobenzoic acid. This transformation would be governed by the directing effects of both the fluorine atom and the carboxylic acid group.

Table 1: Overview of C-H Functionalization Strategies for Benzoic Acid Derivatives

| Catalyst System | Type of Functionalization | Position Selectivity | Reference |

| Palladium(II) | Alkenylation, Arylation | Ortho (directing group assistance) | acs.org |

| Rhodium(III) | Annulation with alkynes | Ortho | nih.gov |

| Cobalt(II) | Annulation with alkynes | Ortho | nih.gov |

This table presents a generalized overview of C-H functionalization strategies and may not be directly applicable to the synthesis of this compound without specific experimental validation.

Direct Trifluoroacetylation Methods for Aromatic Systems

A more direct and classical approach to the synthesis of this compound is through electrophilic aromatic substitution, specifically Friedel-Crafts acylation. This method involves the reaction of an aromatic compound with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.

For the synthesis of the target molecule, the starting material would likely be 2-fluorobenzoic acid. The introduction of the trifluoroacetyl group onto the aromatic ring is an electrophilic substitution reaction, and the position of substitution (regioselectivity) is determined by the directing effects of the substituents already present on the ring.

Key Trifluoroacetylating Agents and Catalysts:

Trifluoroacetic anhydride ((CF₃CO)₂O): A common and highly reactive reagent for trifluoroacetylation.

Trifluoroacetyl chloride (CF₃COCl): Another effective trifluoroacetylating agent.

Lewis Acids: Catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or strong Brønsted acids like trifluoromethanesulfonic acid are typically employed to activate the acylating agent. mdpi.comrsc.org

The reaction is generally performed in an inert solvent at temperatures ranging from 0 °C to room temperature or higher, depending on the reactivity of the aromatic substrate.

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound

The successful synthesis of this compound hinges on controlling the chemo-, regio-, and stereoselectivity of the key reaction steps. As this is an achiral molecule, stereoselectivity is not a primary concern.

Chemoselectivity: In the context of a Friedel-Crafts trifluoroacetylation of 2-fluorobenzoic acid, the primary chemoselectivity consideration is the acylation of the aromatic ring over potential reactions with the carboxylic acid group. The use of appropriate Lewis acids and reaction conditions is crucial to favor the desired C-acylation.

Regioselectivity: The regiochemical outcome of the trifluoroacetylation of 2-fluorobenzoic acid is governed by the directing effects of the fluorine and carboxylic acid substituents.

Fluorine: As a halogen, fluorine is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, but directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-directing deactivator. Both its inductive and resonance effects withdraw electron density from the aromatic ring, with the deactivation being most pronounced at the ortho and para positions.

When both a fluorine atom and a carboxylic acid group are present on the benzene ring, their combined influence determines the position of the incoming electrophile. In 2-fluorobenzoic acid, the positions available for substitution are C3, C4, C5, and C6.

Position 3 (ortho to -F, meta to -COOH): This position is activated by the fluorine and deactivated by the carboxylic acid.

Position 4 (meta to -F, meta to -COOH): This position is deactivated by both groups.

Position 5 (para to -F, meta to -COOH): This position is strongly activated by the fluorine (para-directing) and is meta to the deactivating carboxylic acid group. This makes it the most likely position for electrophilic attack. libretexts.orgstudysmarter.co.ukyoutube.comyoutube.com

Position 6 (ortho to -COOH, meta to -F): This position is strongly deactivated by the carboxylic acid group.

Therefore, the Friedel-Crafts trifluoroacetylation of 2-fluorobenzoic acid is expected to yield the desired this compound as the major product due to the strong para-directing effect of the fluorine atom.

Table 2: Directing Effects of Substituents in the Electrophilic Trifluoroacetylation of 2-Fluorobenzoic Acid

| Substituent | Position | Type of Director | Activating/Deactivating | Influence on Position 5 |

| -F | 2 | Ortho, Para | Deactivating | Activating (Para) |

| -COOH | 1 | Meta | Deactivating | Neutral (Meta) |

This analysis suggests that the synthesis of this compound via direct trifluoroacetylation of 2-fluorobenzoic acid is a regiochemically favorable process.

Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 Trifluoroacetyl Benzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and conversion to acyl halides and anhydrides.

Esterification is a fundamental reaction of carboxylic acids. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.netyoutube.com This is an equilibrium reaction, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. youtube.com Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective method for accelerating esterification reactions.

The ester derivatives of 2-Fluoro-5-(trifluoroacetyl)benzoic acid are valuable intermediates in the synthesis of more complex molecules, including fluorescent probes and peptidomimetics. ossila.com

Table 1: General Scheme for Fischer Esterification

| Reactant | Reagent | Conditions | Product |

| This compound | Alcohol (R-OH) | H⁺ catalyst, Heat | 2-Fluoro-5-(trifluoroacetyl)benzoate ester |

R represents a generic alkyl or aryl group.

Amides are typically formed through the reaction of a carboxylic acid derivative with an amine. Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures and is not always efficient. A more common and effective method involves a two-step process. First, the carboxylic acid is converted into a more reactive species, such as an acyl chloride or acyl fluoride (B91410). rsc.orgbeilstein-journals.org This activated intermediate is then reacted with an amine to form the corresponding amide. rsc.orgbeilstein-journals.org Various coupling agents can also facilitate the direct amidation of carboxylic acids under milder conditions. ibs.re.kr

Amide derivatives are crucial components in many pharmaceuticals and biologically active compounds. rsc.org

Table 2: General Scheme for Amidation via Acyl Halide

| Reactant | Reagents | Intermediate | Product |

| This compound | 1. SOCl₂ or similar | 2-Fluoro-5-(trifluoroacetyl)benzoyl chloride | N-substituted-2-fluoro-5-(trifluoroacetyl)benzamide |

| 2. Amine (R-NH₂) |

R represents a generic alkyl or aryl group.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com The reduction with LiAlH₄ is a robust method but requires anhydrous conditions as the reagent reacts violently with water. youtube.com Borane is a milder alternative that is also effective for this transformation. libretexts.org

Stopping the reduction at the aldehyde stage is challenging as aldehydes are more easily reduced than carboxylic acids. Special reagents or multi-step procedures are typically required to achieve this partial reduction.

Table 3: Reduction of the Carboxylic Acid Moiety

| Reactant | Reagent | Conditions | Product |

| This compound | 1. LiAlH₄ or BH₃/THF | Anhydrous solvent | (2-Fluoro-5-(trifluoroacetyl)phenyl)methanol |

| 2. H₂O or H₃O⁺ workup |

Acyl halides are highly reactive and valuable synthetic intermediates. Acyl chlorides are most commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orggoogle.comyoutube.com This reaction proceeds via a nucleophilic acyl substitution pathway. libretexts.org Similarly, acyl fluorides can be synthesized directly from carboxylic acids using specialized deoxyfluorinating reagents. beilstein-journals.orgresearchgate.net Acyl halides, particularly acyl fluorides, are versatile acylation reagents that are often more stable and easier to handle than acyl chlorides. beilstein-journals.orgresearchgate.net

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating. libretexts.org However, this method is generally only practical for simple carboxylic acids. libretexts.org

Table 4: Synthesis of Acyl Halides

| Reactant | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | 2-Fluoro-5-(trifluoroacetyl)benzoyl chloride |

| This compound | Deoxyfluorinating agent | 2-Fluoro-5-(trifluoroacetyl)benzoyl fluoride |

Reactivity of the Trifluoroacetyl Group

The trifluoroacetyl group (-COCF₃) contains a ketone carbonyl group. The presence of the three highly electronegative fluorine atoms on the adjacent carbon atom makes the carbonyl carbon exceptionally electrophilic. This enhanced electrophilicity makes the ketone highly susceptible to nucleophilic attack. youtube.com

Common reactions at the ketone carbonyl include:

Nucleophilic Addition: The ketone can react with a wide range of nucleophiles. For example, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl to form tertiary alcohols after an acidic workup. youtube.com Hydride reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. youtube.com It is important to note that NaBH₄ is generally selective for ketones and aldehydes and will not reduce the carboxylic acid group, allowing for selective transformation of the ketone in the presence of the acid. youtube.com

Condensation Reactions: The ketone can undergo condensation reactions with amines and their derivatives. For instance, reaction with hydrazine (B178648) (H₂NNH₂) under basic conditions (Wolff-Kishner reduction) can reduce the ketone to a methylene (B1212753) (-CH₂-) group. youtube.comyoutube.com

When performing reactions at the ketone, the acidic proton of the carboxylic acid group can interfere with certain reagents, particularly strongly basic and nucleophilic ones like Grignard reagents. In such cases, it is often necessary to protect the carboxylic acid group, for example, by converting it to an ester, before carrying out the reaction on the ketone.

Table 5: Representative Reactions of the Trifluoroacetyl Group

| Reaction Type | Reagent | Conditions | Product (after workup) |

| Reduction | Sodium borohydride (NaBH₄) | Methanol | 2-Fluoro-5-(1,1,1-trifluoro-2-hydroxyethyl)benzoic acid |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | 1. Anhydrous Ether 2. H₃O⁺ | 2-Fluoro-5-(1,1,1-trifluoro-2-hydroxy-2-alkyl-ethyl)benzoic acid* |

| Reduction | Hydrazine (H₂NNH₂) | KOH, Heat | 2-Fluoro-5-(1,1,1-trifluoroethyl)benzoic acid |

*Requires prior protection of the carboxylic acid group.

Enolization and Reactions Involving the Alpha-Carbon

The trifluoroacetyl moiety, a ketone functional group, is a key center of reactivity in this compound. Carbonyl compounds with protons on the adjacent carbon atom (the α-carbon) can undergo keto-enol tautomerization to form enols or be deprotonated to form enolates. libretexts.org However, in the case of the trifluoroacetyl group, the α-carbon is the carbon of the trifluoromethyl (CF₃) group. As this carbon has no attached hydrogen atoms, the molecule cannot form an enol or enolate through the typical α-deprotonation mechanism. libretexts.org

Consequently, standard reactions that proceed via enolate intermediates at the α-carbon, such as aldol (B89426) condensations or α-halogenation, are not feasible for this compound. The reactivity of the trifluoroacetyl group is therefore centered on the electrophilic carbonyl carbon itself and the influence of the strongly electron-withdrawing CF₃ group.

While classical enolization is not possible, related reactive intermediates can be generated. For instance, the formation of silyl (B83357) enol ethers from α-halo carbonyl compounds has been demonstrated, which can then undergo further transformations. organic-chemistry.org It is conceivable that under specific conditions, such as reaction with silylating agents, a silyl enol ether derivative of this compound could be formed, providing a pathway for nucleophilic reactivity at the carbon that is α to the original carbonyl group. Additionally, the generation of α,α-difluoroenolates from related highly fluorinated compounds highlights that non-classical pathways can lead to enolate-like reactivity. nih.gov

Reductive and Oxidative Transformations of the Trifluoroacetyl Moiety

The trifluoroacetyl group, being a ketone, is susceptible to a variety of reductive transformations. The specific products obtained depend on the reagents and reaction conditions employed.

Reductive Pathways: Commonly, the carbonyl group can be reduced to a secondary alcohol or fully reduced to a methylene group (CH₂).

Reduction to Alcohol: Using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the trifluoroacetyl group can be selectively reduced to a 1,1,1-trifluoro-2-hydroxyethyl group. This transformation yields 2-Fluoro-5-(1,1,1-trifluoro-2-hydroxyethyl)benzoic acid.

Reduction to Alkyl Group: More vigorous reduction methods can convert the carbonyl directly to a methylene group. Classic methods for the reduction of aryl ketones include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures). libretexts.org These reactions would convert the trifluoroacetyl group into a 1,1,1-trifluoroethyl group, affording 2-Fluoro-5-(1,1,1-trifluoroethyl)benzoic acid. The choice of method is critical, as other functional groups in the molecule could be sensitive to the harsh acidic or basic conditions. youtube.com

The following table summarizes potential reductive transformations:

| Reagent/Reaction Name | Resulting Functional Group | Product Name |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol (-CH(OH)CF₃) | 2-Fluoro-5-(1,1,1-trifluoro-2-hydroxyethyl)benzoic acid |

| Clemmensen Reduction (Zn(Hg), HCl) | Alkyl Group (-CH₂CF₃) | 2-Fluoro-5-(1,1,1-trifluoroethyl)benzoic acid |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | Alkyl Group (-CH₂CF₃) | 2-Fluoro-5-(1,1,1-trifluoroethyl)benzoic acid |

Oxidative Pathways: The trifluoroacetyl group is generally resistant to oxidation due to the presence of the electron-withdrawing trifluoromethyl group and the stability of the aromatic ring. Standard oxidizing agents used for other functional groups are unlikely to affect the trifluoroacetyl moiety. While extremely harsh oxidative conditions could potentially lead to cleavage of the aromatic ring, the trifluoroacetyl group itself does not typically undergo oxidative transformation. Research into the oxidation of related compounds, such as trifluoromethyl sulfides, often focuses on the sulfur atom without affecting the trifluoromethyl group, indicating its high stability towards oxidation. nih.gov

Reactivity of the Fluorinated Aromatic Ring System

Nucleophilic Aromatic Substitution at the Fluoro-Position

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SₙAr), with the fluorine atom serving as the leaving group. SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this molecule, the trifluoroacetyl group (-COCF₃) is para to the fluorine atom. This positioning is optimal for activating the ring towards nucleophilic attack.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atom of the trifluoroacetyl group, providing significant stabilization and lowering the activation energy for the reaction. masterorganicchemistry.com The carboxylic acid group (-COOH) also contributes to the electron-deficient nature of the ring.

A wide range of nucleophiles can displace the fluoride ion, including:

Oxygen Nucleophiles: Hydroxides, alkoxides (e.g., methoxide, ethoxide), and phenoxides can be used to synthesize the corresponding hydroxy, alkoxy, or phenoxy derivatives.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can react to form aniline (B41778) derivatives.

Sulfur Nucleophiles: Thiolates can be employed to introduce thioether functionalities.

The high reactivity of activated fluoroarenes in SₙAr reactions is well-documented, making this compound a valuable synthon for creating diverse polysubstituted aromatic compounds. nih.govossila.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. uwindsor.ca

In this compound, both the carboxylic acid and the fluorine atom can function as DMGs.

Carboxylic Acid as DMG: The carboxylate group (formed in situ by deprotonation with the organolithium base) is a potent DMG. It directs metalation to the available ortho position, which is C-6. rsc.orgresearchgate.net Deprotonation at C-2 is blocked by the fluorine atom. Therefore, treatment with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA would be expected to selectively generate a lithiated species at the C-6 position.

Fluorine as DMG: The fluorine atom is a moderate DMG and directs metalation to its ortho positions, C-3. semanticscholar.org

There is a competition between the directing effects of the carboxylate and the fluorine atom. Generally, the carboxylate is a stronger DMG than fluorine. rsc.org Therefore, the predominant outcome is expected to be metalation at the C-6 position. Subsequent reaction with an electrophile (E⁺) would introduce a new substituent at this site.

| Directing Group | Ortho Position(s) | Expected Outcome |

| -COOH (as -COOLi) | C-6 | Major Pathway: Lithiation at C-6 |

| -F | C-3 | Minor Pathway: Lithiation at C-3 |

This strategy allows for the regioselective synthesis of contiguously substituted benzoic acid derivatives that would be difficult to access through classical electrophilic substitution methods.

Multi-Component Reactions Involving this compound as a Reactant

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. The diverse functionality of this compound makes it a potentially valuable substrate for various MCRs.

While specific MCRs involving this exact molecule are not widely reported, its functional groups suggest several possibilities based on established MCR methodologies:

Reactions Involving the Carboxylic Acid: The carboxyl group can participate in isocyanide-based MCRs.

Ugi Reaction: A four-component reaction between a ketone, an amine, an isocyanide, and a carboxylic acid. Here, the trifluoroacetyl group could serve as the ketone component and the benzoic acid moiety as the acid component, potentially leading to complex peptide-like structures in a single step.

Passerini Reaction: A three-component reaction between a ketone, an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide. The trifluoroacetyl ketone and the benzoic acid could react with an isocyanide in a Passerini-type transformation.

Reactions Involving the Ketone: The trifluoroacetyl group can act as the carbonyl component in other classical MCRs.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (or related compound), and urea. While the trifluoroacetyl group is a ketone, its reactivity could be exploited in Biginelli-like cyclocondensations to form complex heterocyclic structures.

Mannich Reaction: The ketone could potentially react with an aldehyde and an amine to form a β-amino-carbonyl compound, although the lack of an enolizable proton presents a mechanistic challenge for the classical pathway.

The combination of a reactive ketone, a carboxylic acid, and an activated aromatic ring in one molecule provides a platform for designing novel MCRs to rapidly build molecular complexity.

Role As a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Utilization of 2-Fluoro-5-(trifluoroacetyl)benzoic acid in Heterocyclic Chemistry

The compound is a potent precursor for synthesizing a wide array of fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.

The dual electrophilic nature of the trifluoroacetyl ketone and the adjacent carboxylic acid group (or its derivatives) allows for facile cyclocondensation reactions with various nitrogen-based dinucleophiles.

Quinoxalines and Benzodiazepines: Condensation of the 1,2-dicarbonyl-like functionality of this compound with o-phenylenediamines is a direct route to forming trifluoromethyl-substituted quinoxaline (B1680401) derivatives. Similarly, reaction with appropriately substituted diamines can lead to the formation of seven-membered rings, such as fluorinated benzodiazepines, which are privileged scaffolds in pharmacology. The trifluoroacetyl group provides a site for cyclization, while the fluorine atom on the benzene (B151609) ring can be retained or used for further functionalization.

Quinazolines and Pyridazines: The reaction with amidines offers a pathway to substituted quinazolines, a common core in many bioactive molecules. researchgate.net Furthermore, condensation with hydrazine (B178648) and its derivatives can yield pyridazine (B1198779) or pyrazole (B372694) ring systems, depending on the reaction conditions and the subsequent cyclization pathway.

The table below summarizes potential nitrogen-containing heterocycles synthesized from this precursor.

| Heterocycle Class | Dinucleophilic Reagent | Key Reaction Type | Resulting Scaffold |

| Quinoxalines | o-Phenylenediamine | Cyclocondensation | Trifluoromethyl-substituted quinoxaline |

| Benzodiazepines | 1,2-Diaminobenzene derivatives | Cyclocondensation | Fluorinated 1,4-benzodiazepine |

| Quinazolines | Amidines | Cyclocondensation | 2-Substituted-6-nitroquinazoline analogue |

| Pyridazines | Hydrazine | Cyclocondensation | Fluorinated pyridazine derivative |

The activated fluorine atom is highly susceptible to displacement via intramolecular SNAr reactions, providing an efficient method for constructing oxygen-containing heterocyles.

Benzoxazines and Benzoxazepines: The reaction of this compound with 2-aminophenols can lead to the synthesis of dibenz[b,f]oxazepine derivatives. In such a reaction, the initial step is typically the formation of an amide bond with the carboxylic acid, followed by an intramolecular nucleophilic attack of the phenol's hydroxyl group on the carbon bearing the fluorine atom, displacing it to close the seven-membered ring. chemistryviews.orgnih.gov This strategy is a powerful tool for creating complex, fused heterocyclic systems.

Fluorinated Coumarins and Chromones: While not a direct cyclization, derivatives of the benzoic acid can be used as building blocks in multi-step syntheses of fluorinated coumarins and chromones. The trifluoroacetyl group can be chemically modified to participate in Pechmann or Kostanecki-Robinson type cyclizations.

Analogous to the synthesis of oxygen heterocycles, the formation of sulfur-containing rings relies heavily on the SNAr reactivity of the aryl fluoride (B91410).

Benzothiazines and Benzothiazepines: The reaction with 2-aminothiophenols provides a direct route to benzothiazine and benzothiazepine (B8601423) frameworks. Following the formation of a thioether or amide intermediate, an intramolecular cyclization via displacement of the fluoride by the sulfur or nitrogen nucleophile yields the desired heterocycle. This approach has been successfully applied in the synthesis of antitubercular benzothiazinones from related precursors. nih.gov The trifluoromethyl group often enhances the biological activity of the resulting molecules.

The following table outlines potential oxygen and sulfur heterocycles derived from the title compound.

| Heterocycle Class | Reagent | Key Reaction Type | Resulting Scaffold |

| Benzoxazepines | 2-Aminophenol | Amidation followed by Intramolecular SNAr | Dibenz[b,f]oxazepine analogue |

| Benzothiazines | 2-Aminothiophenol | Thioether formation followed by Intramolecular SNAr | Fluorinated benzothiazine derivative |

Employment in the Synthesis of Complex Organic Molecules

Beyond standard heterocycles, this compound serves as a starting material for more elaborate molecular architectures, including polycyclic and spirocyclic systems.

The functional groups on the benzoic acid can be utilized to build additional fused rings, extending the aromatic system.

Intramolecular Friedel-Crafts Acylation: The carboxylic acid can be converted to an acyl chloride and subsequently used in an intramolecular Friedel-Crafts acylation reaction to form a new six-membered ring, yielding a fluorenone-like tricyclic system. nih.gov Such reactions are typically promoted by strong Lewis acids or Brønsted acids and are fundamental in the synthesis of polycyclic aromatic ketones. semanticscholar.org The resulting polycyclic scaffold can then be further functionalized.

The construction of bridged and spirocyclic compounds requires multi-step synthetic sequences where the benzoic acid acts as a foundational scaffold.

Bridged Systems: The carboxylic acid and the ketone can be functionalized with linker units that are subsequently cyclized. For example, reduction of the ketone to an alcohol, followed by etherification with a dihaloalkane and esterification of the carboxylic acid with a corresponding hydroxyalkyl halide, could create a precursor for a high-dilution intramolecular cyclization to form a bridged macrocycle.

Spirocyclic Architectures: Spirocycles can be constructed at the carbon atom alpha to the ketone. Methodologies common in natural product synthesis, involving the generation of a nucleophilic center on a side chain that subsequently attacks the aromatic ring or a derivative, could be employed. nih.gov For instance, attaching a suitable side chain via the carboxylic acid and inducing an intramolecular alkylation could lead to the formation of a spirocyclic intermediate, a key step in the synthesis of complex bioactive molecules.

Strategic Use in Combinatorial Chemistry and Library Synthesis

This compound is a highly functionalized building block well-suited for combinatorial chemistry and the synthesis of compound libraries. Its utility stems from the distinct reactivity of its three primary functional groups: the carboxylic acid, the aromatic fluorine atom, and the trifluoroacetyl ketone. These features allow for its strategic incorporation into synthetic schemes, serving as a versatile scaffold that can be systematically modified to generate a large number of diverse molecular entities.

Solid-Phase Synthesis Applications

The structure of this compound is amenable to solid-phase synthesis, a cornerstone of modern combinatorial chemistry. The carboxylic acid group serves as the primary attachment point to a variety of solid supports or resins. This immobilization is typically achieved through standard esterification or amidation reactions, anchoring the benzoic acid core to the resin while leaving the other functional groups available for subsequent chemical transformations.

Once anchored, the molecule can undergo a series of reactions. The fluorine atom, activated by the strongly electron-withdrawing trifluoroacetyl group at the para-position, is highly susceptible to nucleophilic aromatic substitution (SNAr) nih.govnih.gov. This allows for the introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols) at this position, building complexity directly onto the solid support. This SNAr reactivity is a key feature for library generation, as a single resin-bound precursor can be reacted with a collection of different nucleophiles in parallel to produce a library of compounds with diverse substituents at the 2-position.

Furthermore, the trifluoroacetyl group itself can be a reactive handle. While often used to activate the ring, the ketone can be transformed into other functionalities, such as alcohols, amines, or heterocyclic systems, further expanding the diversity of the library. The stability of trifluoroacetamides under certain conditions also makes the trifluoroacetyl group a potential protecting group that can be cleaved under mild basic conditions ingentaconnect.comacs.org.

Table 1: Potential Solid-Phase Synthesis Strategy using this compound

| Step | Description | Key Functional Group | Purpose |

|---|---|---|---|

| 1. Immobilization | The molecule is attached to a solid support (e.g., Wang resin, Rink amide resin). | Carboxylic Acid | Anchors the scaffold to the solid phase for streamlined synthesis and purification. |

| 2. Diversification via SNAr | Resin-bound scaffold is reacted with a library of nucleophiles (R-NH₂, R-OH, R-SH). | Aromatic Fluorine | Introduces a primary point of diversity (R group) at the 2-position of the benzene ring. |

| 3. Ketone Modification | The trifluoroacetyl ketone is modified (e.g., reduction, reductive amination). | Trifluoroacetyl Group | Introduces a secondary point of diversity at the 5-position. |

| 4. Cleavage | The final compound is cleaved from the resin support. | Ester/Amide Linker | Releases the purified final products into solution. |

Diversification Points and Scaffold Modifications

The true power of this compound in library synthesis lies in the orthogonal reactivity of its functional groups, which serve as distinct diversification points. A chemical scaffold is the core structure of a molecule to which various substituents are attached; this compound provides a robust scaffold for creating extensive chemical libraries researchgate.netontosight.ai.

The three main points for diversification are:

The Carboxyl Group (C1-position): This group is the most common site for initial reactions. It can be converted into a wide range of amides, esters, or other carboxylic acid derivatives. In a library synthesis, reacting the core scaffold with a diverse set of amines or alcohols can rapidly generate a large family of compounds.

The Fluoro Group (C2-position): As previously mentioned, the fluorine atom is an excellent leaving group in SNAr reactions rsc.orgorgsyn.org. Its displacement by various nucleophiles introduces diversity directly onto the aromatic ring. The efficiency of this reaction allows for the creation of libraries containing ethers, thioethers, and secondary or tertiary amines at this position.

The Trifluoroacetyl Group (C5-position): This ketone is a versatile functional handle. It can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce an amine, or condensation reactions with hydrazines or hydroxylamines to form heterocyclic systems like pyrazoles or isoxazoles . Each of these transformations provides a new branch of chemical space to explore from the common scaffold.

By systematically and combinatorially varying the reagents used to modify each of these three positions, an exponentially large library of unique compounds can be generated from a single starting scaffold.

Precursor for Advanced Materials Chemistry

Beyond combinatorial libraries, the unique electronic and structural features of this compound make it a valuable precursor for the synthesis of advanced materials, excluding biological or medicinal applications. The presence of fluorine imparts specific properties to materials, and the molecule's reactive handles allow for its incorporation into larger macromolecular structures.

Integration into Polymer Architectures

The bifunctional nature of this compound, primarily through its carboxylic acid group, allows it to be used as a monomer or a functional co-monomer in polymerization reactions. Benzoic acid and its derivatives are known to be incorporated into various polymer structures ontosight.aiontosight.airesearchgate.net.

For example, the carboxylic acid can participate in step-growth polymerization:

Polyesters: Through condensation reactions with diols, it can be incorporated into polyester (B1180765) chains. The bulky and highly fluorinated side group would significantly influence the polymer's properties.

Polyamides: Reaction with diamines would lead to the formation of polyamides.

The integration of this monomer into a polymer backbone would introduce the trifluoroacetyl and fluoro substituents as pendant groups. These groups can dramatically alter the bulk properties of the resulting polymer, such as:

Thermal Stability: Fluorinated polymers often exhibit enhanced thermal stability.

Solubility: The polar ketone and the fluorinated groups can modify the polymer's solubility in organic solvents.

Surface Properties: The presence of trifluoromethyl groups is known to create hydrophobic and lipophobic surfaces nih.gov. Incorporating this monomer could be a strategy to tailor the surface energy and wettability of polymer films and coatings.

Table 2: Potential Polymer Architectures Incorporating the Monomer

| Polymer Type | Co-monomer | Linkage | Potential Property Modification |

|---|---|---|---|

| Polyester | Diol (e.g., Ethylene Glycol) | Ester | Increased thermal stability, modified solubility, hydrophobicity. |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Enhanced chemical resistance, altered mechanical properties. |

Development of Functional Organic Materials

This compound can serve as a fundamental building block for a variety of functional organic materials. The high electronegativity of the fluorine atoms and the strong dipole moment of the trifluoroacetyl group can be harnessed to create materials with specific electronic or optical properties.

The trifluoroacetyl group is a powerful electron-withdrawing unit. When this compound is used to build larger conjugated systems, such as through coupling reactions after modification of the carboxyl or fluoro groups, it can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the resulting material. This electronic tuning is critical in the design of organic semiconductors and other electronic materials.

Furthermore, the reactive sites on the molecule allow it to be integrated into more complex structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carboxylic acid can act as a "strut" or linker to coordinate with metal centers in MOFs. In such materials, the fluorinated pockets created by the trifluoroacetyl groups could be used to tune the pore size and chemical environment within the framework, potentially for applications in gas separation or catalysis. The synthesis of functional materials from benzoic acid derivatives is a well-established field, providing a basis for these potential applications ontosight.ai.

Analytical and Spectroscopic Characterization Methodologies for 2 Fluoro 5 Trifluoroacetyl Benzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Fluoro-5-(trifluoroacetyl)benzoic acid is expected to show distinct signals for the three protons on the aromatic ring. The electron-withdrawing effects of the fluorine, carboxylic acid, and trifluoroacetyl groups would shift these signals downfield. Based on the substitution pattern, the proton ortho to the fluorine (H-3) would likely appear as a triplet, the proton ortho to the carboxylic acid (H-6) as a doublet of doublets, and the proton between the two electron-withdrawing groups (H-4) as a complex multiplet. Data from the related compound 2-Fluorobenzoic acid shows aromatic protons in the range of 7.1 to 8.2 ppm, and similar shifts are anticipated for the target molecule. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display nine unique carbon signals, corresponding to the seven carbons of the substituted benzene (B151609) ring and the two carbonyl carbons (one from the carboxylic acid and one from the trifluoroacetyl group). The carboxylic acid carbonyl carbon is typically observed around 165-175 ppm. rsc.org The ketone carbonyl carbon would be further downfield, likely in the 180-190 ppm range. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns and chemical shifts influenced by the attached functional groups, with the carbon directly bonded to fluorine exhibiting a large coupling constant (¹JCF). chemicalbook.com

¹⁹F NMR Spectroscopy: Fluorine NMR is particularly informative for this compound, as two distinct fluorine environments are present.

The fluorine atom attached to the aromatic ring is expected to have a chemical shift similar to that of other fluorobenzoic acids. rsc.org

The trifluoroacetyl (-COCF₃) group's fluorine atoms will give a single resonance. The chemical shift for trifluoroacetyl groups typically falls within a range of -70 to -85 ppm (relative to CFCl₃). researchgate.netdovepress.comdovepress.com This chemical shift is sensitive to the electronic environment and conjugation within the molecule. dovepress.com

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | ~10-13 | Broad Singlet | Carboxylic acid proton (-COOH) |

| ¹H | ~7.5-8.5 | Multiplets | Three aromatic protons (H-3, H-4, H-6) |

| ¹³C | ~165-170 | Singlet or Doublet (due to C-F coupling) | Carboxylic acid carbonyl (C=O) |

| ¹³C | ~180-190 | Quartet (due to C-F coupling) | Ketone carbonyl (C=O) |

| ¹³C | ~115-140 | Multiplets | Six aromatic carbons, showing C-F coupling |

| ¹³C | ~117 (q, ¹JCF ≈ 290 Hz) | Quartet | Trifluoromethyl carbon (-CF₃) |

| ¹⁹F | ~ -100 to -120 | Multiplet | Aromatic fluorine (Ar-F) |

| ¹⁹F | ~ -70 to -85 | Singlet | Trifluoroacetyl group (-COCF₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. slideshare.netquora.com The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Key expected absorptions include:

O-H Stretch: A very broad band from approximately 2500 to 3500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. quora.com

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹. quora.com

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring, would be expected in the 1680-1700 cm⁻¹ region. quora.comdocbrown.info

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring. quora.com

C-F Stretch: Strong absorptions for the C-F bonds of the trifluoroacetyl group and the aromatic fluorine are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Ketone | C=O Stretch | 1680-1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |

| Fluoro Groups | C-F Stretch | 1100-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₄F₄O₃), the exact molecular weight is 250.0096 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass.

The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic losses:

Loss of -OH (17 amu): A prominent fragment at m/z 233, corresponding to the formation of a stable acylium ion, is expected. docbrown.info

Loss of -COOH (45 amu): Fragmentation could lead to a peak at m/z 205. docbrown.info

Loss of -CF₃ (69 amu): Cleavage of the trifluoromethyl group would result in a fragment ion.

Decarbonylation: The acylium ion (m/z 233) could further lose carbon monoxide (CO, 28 amu) to yield a fragment at m/z 205. docbrown.info

Analysis of these fragments helps to piece together the molecular structure and confirm the presence of the various functional components. miamioh.edupharmacy180.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The chromophore in this compound is the substituted benzene ring.

The UV spectrum of benzoic acid in an acidic aqueous solution typically shows two main absorption bands: a strong B-band around 230 nm and a weaker, broader C-band around 274 nm. sielc.comrsc.orgrsc.org The presence of the fluorine and trifluoroacetyl substituents on the benzoic acid ring is expected to cause shifts in the positions (λₘₐₓ) and intensities of these absorption maxima. Both auxochromic (e.g., -F) and chromophoric (e.g., -COCF₃) groups will influence the electronic transitions of the aromatic system. researchgate.netcdnsciencepub.com The exact λₘₐₓ values would need to be determined experimentally but are expected to be in a similar range to other substituted benzoic acids. rsc.orgdergipark.org.tr

Chromatographic Separation and Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds like this compound. tandfonline.comwiley.com A reversed-phase HPLC (RP-HPLC) method is typically most suitable. ekb.egthermofisher.com

A standard RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is a nonpolar stationary phase suitable for retaining aromatic compounds. sielc.com Fluorinated phases could also offer alternative selectivity for this analyte. chromatographyonline.com

Mobile Phase: A gradient mixture of an aqueous solvent (often with an acid modifier like 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained) and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comnih.gov

Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~230 nm or ~270 nm) would be used for quantification. A diode array detector (DAD) can provide spectral data across a range of wavelengths, confirming peak identity and purity. tandfonline.com

This method would effectively separate the target compound from potential impurities, with purity typically calculated based on the relative area percentage of the main peak. ekb.eg

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of the material.

For a molecule like this compound, single-crystal X-ray diffraction would be the definitive method to confirm its molecular structure. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure. pubcompare.ai

The table below presents illustrative crystallographic data for a related compound, 4-iodobenzoic acid, to demonstrate the type of information obtained from a single-crystal X-ray diffraction study. wikipedia.org

| Parameter | Example Data (4-Iodobenzoic Acid) |

| Chemical Formula | C₇H₅IO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 14.77 Å, b = 7.49 Å, c = 16.29 Å, β = 114.7° |

| Volume | 1637 ų |

| Z (Molecules/unit cell) | 8 |

| Key Structural Feature | Hydrogen-bonded dimers |

This data is for 4-iodobenzoic acid and serves as an example of crystallographic information. wikipedia.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical formula of a newly synthesized substance. For organohalogen compounds, the analysis can be extended to include the percentage of the specific halogen.

For this compound, the molecular formula is C₉H₄F₄O₃. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Methodology for Fluorine-Containing Compounds: The analysis of organofluorine compounds presents unique challenges due to the high reactivity of fluorine. The standard combustion method must be modified to handle the corrosive nature of the combustion products, such as hydrogen fluoride (B91410) (HF). numberanalytics.comthermofisher.com Modern elemental analyzers designed for fluorine-containing samples use special reagents in the combustion tube to trap fluorine and prevent damage to the instrument. thermofisher.com The amount of each element is then determined by a thermal conductivity detector (TCD). thermofisher.com

The table below shows the calculated theoretical elemental composition for this compound. An experimental result that closely matches these theoretical values would serve to confirm the empirical and molecular formula of the compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 45.81 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.71 |

| Fluorine | F | 18.998 | 4 | 75.992 | 32.20 |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.33 |

| Total | 236.12 | 100.00 |

Theoretical and Computational Investigations of 2 Fluoro 5 Trifluoroacetyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT studies on substituted benzoic acids typically employ functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometry and calculate electronic properties. nih.govdntb.gov.ua

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzoic Acid Derivative This table presents example data for an analogous compound to illustrate the typical output of DFT calculations, as specific data for 2-Fluoro-5-(trifluoroacetyl)benzoic acid is not available in the cited literature.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.258 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.097 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.161 | Energy difference between HOMO and LUMO, an indicator of chemical stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. wolfram.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or fluorine. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly acidic protons like that of a carboxylic acid. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl and carboxyl groups, as well as the fluorine atoms of the trifluoroacetyl group. A strong positive potential (blue) would be anticipated around the acidic hydrogen of the carboxylic acid group, highlighting its role as a proton donor. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotational degrees of freedom include the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the rotation of the trifluoroacetyl group.

Studies on similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, have used computational methods to identify multiple stable conformers. mdpi.com The relative stability of these conformers is determined by intramolecular interactions, such as hydrogen bonding and steric hindrance. In many benzoic acid derivatives, a trans conformer of the carboxylic acid group (where the acidic hydrogen is oriented away from the other substituent) is often the most stable. mdpi.comrsc.org The presence of the ortho-fluorine atom in this compound could lead to intramolecular hydrogen bonding with the carboxylic acid hydrogen, potentially stabilizing a cis conformation. DFT calculations are used to determine the geometries and relative energies of these conformers and the energy barriers for their interconversion. mdpi.com

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this molecule over time, showing how it samples different conformations in solution and how its structure fluctuates, which is particularly important for understanding its interactions in a biological or chemical system.

Table 2: Theoretical Relative Energies of Conformers for 2-Fluoro-4-Hydroxy Benzoic Acid This table, adapted from a study on a similar molecule mdpi.com, illustrates how computational analysis can distinguish the stability of different conformers. A similar approach would be applied to this compound.

| Conformer | Description | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| A1 | trans-COOH, OH opposite to F | 0.00 (Most Stable) |

| B1 | trans-COOH, OH same side as F | 0.80 |

| A2 | cis-COOH, OH opposite to F | 5.21 |

| D1 | cis-COOH, H-bonded to F | 1.95 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and structural confirmation.

For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is of particular interest. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can compute nuclear magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net Research has shown that for fluorinated aromatic compounds, methods like B3LYP/6-31+G(d,p) can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2.1 ppm after applying appropriate scaling factors. nih.gov This level of accuracy is often sufficient to distinguish between different fluorine environments in a molecule. nih.govresearchgate.net

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in assigning experimental spectral bands to specific molecular vibrations, such as the C=O stretch of the ketone and carboxylic acid, or the C-F stretching modes. Comparing the calculated spectrum with the experimental one can provide strong evidence for the correctness of the computed lowest-energy structure. dntb.gov.ua

Table 3: Comparison of Experimental vs. Scaled Computed ¹⁹F NMR Chemical Shifts for Representative Fluorinated Aromatic Compounds This table demonstrates the accuracy of DFT-based predictions for ¹⁹F NMR chemical shifts in molecules similar to the subject of this article. nih.gov

| Compound | Experimental Shift (ppm) | Computed Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Fluorobenzene | -113.1 | -113.5 | -0.4 |

| Perfluorobenzene | -164.9 | -162.9 | +2.0 |

| 2,3,5,6-Tetrafluorotoluene | -140.4 | -138.3 | +2.1 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in exploring potential reaction pathways, identifying intermediates, and determining the energetics of chemical transformations. This approach provides a molecular-level understanding that is often difficult to obtain through experimentation alone.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. DFT calculations can be used to locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution at the fluorine-bearing carbon sigmaaldrich.com or reactions at the carboxylic acid or ketone moieties, computational modeling could be used to:

Map the potential energy surface of the reaction.

Calculate the activation energies for competing pathways to predict the major product.

Analyze the geometry of the transition state to understand the key interactions that stabilize it.

Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the reactants and products.

This type of analysis provides fundamental insights into the molecule's reactivity and can guide the design of synthetic routes.

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape for 2-Fluoro-5-(trifluoroacetyl)benzoic Acid

The current academic research landscape for this compound is notably sparse. A comprehensive review of scientific literature indicates that the compound is primarily recognized as a commercially available building block or synthetic intermediate. Its presence is noted in chemical supplier catalogs and databases, but dedicated studies focusing on its synthesis, reactivity, or application are not prominent.

Research on analogous compounds, such as other fluorinated benzoic acid derivatives, suggests that such molecules are valuable precursors in various fields, particularly in medicinal chemistry and materials science. ossila.comossila.comsigmaaldrich.com For instance, related structures like 2-fluoro-5-nitrobenzoic acid and 4-chloro-2-fluoro-5-nitrobenzoic acid have been utilized as versatile starting materials for the solid-phase synthesis of diverse heterocyclic scaffolds, which are significant in drug discovery. sigmaaldrich.comnih.gov The trifluoromethyl group (CF3), a close relative of the trifluoroacetyl group (COCF3), is known to enhance properties like lipophilicity and metabolic stability in drug candidates. ossila.com Based on this, it can be inferred that the primary role of this compound in the current landscape is that of a potential, yet largely unutilized, building block for creating more complex, highly functionalized molecules.

Identification of Underexplored Research Avenues and Methodological Gaps

The limited body of research dedicated specifically to this compound presents a significant gap in the field of organofluorine chemistry. This lack of focused investigation translates into numerous underexplored research avenues.

Key Research Gaps: